molecular formula C12H17NO3 B12907446 6-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]oxan-2-one CAS No. 28458-39-1

6-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]oxan-2-one

Cat. No.: B12907446
CAS No.: 28458-39-1
M. Wt: 223.27 g/mol
InChI Key: AKGIUZULNRMACE-UHFFFAOYSA-N
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Description

6-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)tetrahydro-2H-pyran-2-one is a synthetic organic compound that features a tetrahydropyran-2-one ring fused with an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)tetrahydro-2H-pyran-2-one typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine under acidic or basic conditions.

    Attachment of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using an appropriate alkyl halide and a base.

    Formation of the Tetrahydropyran-2-one Ring: The final step involves the cyclization of the intermediate compound to form the tetrahydropyran-2-one ring. This can be achieved through an intramolecular nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 6-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)tetrahydro-2H-pyran-2-one may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)tetrahydro-2H-pyran-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)tetrahydro-2H-pyran-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)tetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Dimethylisoxazol-4-yl)benzene-1,2-diol: Another isoxazole derivative with different functional groups.

    Ethyl 2-((4-(3,5-Dimethylisoxazol-4-yl)-2,6-dimethylphenyl)amino)acetate: A compound with a similar isoxazole moiety but different substituents.

Uniqueness

6-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)tetrahydro-2H-pyran-2-one is unique due to its specific combination of the isoxazole and tetrahydropyran-2-one rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

28458-39-1

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

6-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]oxan-2-one

InChI

InChI=1S/C12H17NO3/c1-8-11(9(2)16-13-8)7-6-10-4-3-5-12(14)15-10/h10H,3-7H2,1-2H3

InChI Key

AKGIUZULNRMACE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCC2CCCC(=O)O2

Origin of Product

United States

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